(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Description
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Properties
IUPAC Name |
(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYMFPNEDDKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It is derived from natural products and exhibits significant biological activity due to its structural features.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 360.406 g/mol. Its structure includes a fused ring system typical of azulenes and contains both hydroxyl and carbonyl functionalities that contribute to its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.406 g/mol |
| Purity | ≥95% |
| Chemical Class | Synthetic Organic |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential therapeutic applications. Key areas of interest include:
- Anti-inflammatory Properties : The presence of hydroxyl groups in the structure suggests potential anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways.
- Antioxidant Activity : The compound's ability to scavenge free radicals may contribute to its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
- Modulation of Receptor Activity : Research indicates that the compound may act as a modulator of adenosine receptors (AR), particularly as a dual adenosine A1 receptor inverse agonist and A2A/A2B receptor antagonist. This modulation can influence various physiological processes including inflammation and cellular signaling pathways .
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of azulene derivatives, it was found that compounds similar to (9-Hydroxy-9-methyl...) significantly reduced pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Study 2: Antioxidant Activity Assessment
A comparative analysis of several azulene derivatives showed that (9-Hydroxy-9-methyl...) exhibited potent antioxidant activity as measured by DPPH radical scavenging assays. The results indicated a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid.
Study 3: Receptor Modulation
Research published in pharmacology journals highlighted that this compound effectively modulates adenosine receptor activity, leading to significant physiological changes in animal models. The dual action on A1 and A2 receptors suggests potential applications in treating conditions like asthma and cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
